2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
CAS No.: 1160254-65-8
Cat. No.: VC2667440
Molecular Formula: C20H18ClNO2
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160254-65-8 |
---|---|
Molecular Formula | C20H18ClNO2 |
Molecular Weight | 339.8 g/mol |
IUPAC Name | 8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |
Standard InChI | InChI=1S/C20H18ClNO2/c1-12(2)24-15-8-5-7-14(10-15)18-11-17(20(21)23)16-9-4-6-13(3)19(16)22-18/h4-12H,1-3H3 |
Standard InChI Key | IUPGOOPFBVODAI-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl |
Introduction
Chemical Properties and Structure
Molecular Information
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has the molecular formula C₂₀H₁₈ClNO₂ with a molecular weight of 339.82 g/mol . The compound features a quinoline scaffold with specific substitution patterns that define its chemical behavior and applications.
Table 1: Chemical Identifiers of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Identifier | Value |
---|---|
CAS Registry Number | 1160254-65-8 |
Molecular Formula | C₂₀H₁₈ClNO₂ |
Molecular Weight | 339.82 g/mol |
MDL Number | MFCD03421219 |
InChI Key | IUPGOOPFBVODAI-UHFFFAOYSA-N |
IUPAC Name | 8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride |
Physical Properties
The compound typically exists as a solid at room temperature. Based on the available data from commercial suppliers, the compound is classified as an irritant, suggesting potential hazards in handling and requiring appropriate safety measures .
Table 2: Physical Properties
Property | Value |
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Physical State | Solid |
Appearance | Not specified in available literature |
Hazard Classification | Irritant |
Solubility | Likely soluble in common organic solvents |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps that can be categorized into three main phases:
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Formation of the Quinoline Core: The quinoline backbone can be synthesized through established methods such as the Skraup synthesis or Friedländer condensation.
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Introduction of the Isopropoxyphenyl Group: This substituent is typically introduced at the 2-position through coupling reactions, often employing palladium-catalyzed cross-coupling methodologies.
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Carbonyl Chloride Functionalization: The final step usually involves the conversion of a carboxylic acid precursor at the 4-position to an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Industrial Production
For larger-scale production, optimized reaction conditions are employed to ensure high yield and purity. The industrial synthesis may involve modified procedures to enhance efficiency, reduce waste, and improve scalability. Continuous flow reactors and automated systems may be utilized to streamline the production process .
Chemical Reactivity
Reaction Patterns
Table 3: Major Reaction Types
Reaction Type | Reagents | Products |
---|---|---|
Nucleophilic Substitution | Amines | Amides |
Nucleophilic Substitution | Alcohols | Esters |
Nucleophilic Substitution | Thiols | Thioesters |
Reduction | Hydride donors | Alcohols and aldehydes |
Coupling Reactions | Organometallic reagents | C-C bond formation |
Stability Considerations
The carbonyl chloride functionality is moisture-sensitive and can hydrolyze to form the corresponding carboxylic acid in the presence of water. This reactivity necessitates storage under anhydrous conditions, typically in sealed containers under an inert atmosphere.
Applications in Medicinal Chemistry
Pharmaceutical Development
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride has significant applications in pharmaceutical research. Patent literature indicates its potential use in the development of compounds for treating metabolic disorders, particularly those mediated by acyl coA-diacylglycerol acyl transferase 1 (DGAT1) .
Inhibition of DGAT1 has been associated with therapeutic benefits in several conditions:
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Type II diabetes
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Obesity
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Glucose tolerance disorders
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Metabolic syndrome
Structure-Activity Relationships
The structural features of this compound contribute to its pharmaceutical relevance:
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The Quinoline Core is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities.
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The Isopropoxyphenyl Group can enhance binding to specific biological targets through hydrophobic interactions and hydrogen bonding.
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The Carbonyl Chloride Functionality enables further derivatization to create libraries of compounds with diverse biological activities.
Related Compounds and Structural Analogs
Structural Variations
Several structural analogs of 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride have been reported in the literature, exhibiting varying properties and potential applications.
Table 4: Structural Analogs
Compound | CAS Number | Molecular Formula | Structural Difference |
---|---|---|---|
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-65-8 | C₂₀H₁₈ClNO₂ | Reference compound |
7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160263-84-2 | C₂₀H₁₇Cl₂NO₂ | Additional chlorine at 7-position |
2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-57-8 | C₂₀H₁₈ClNO₂ | Isopropoxy group at para position |
Structure-Activity Comparison
The positional isomerism and substitution patterns in these analogs can significantly impact their biological activity and chemical reactivity:
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The 7-Chloro Derivative (1160263-84-2) may exhibit enhanced biological activity due to the additional chloro substituent, which can alter the electron distribution and lipophilicity of the molecule .
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The 4-Isopropoxyphenyl Isomer (1160254-57-8) demonstrates how the position of the isopropoxy group on the phenyl ring can influence molecular interactions with biological targets .
These structural variations provide valuable insights into structure-activity relationships, guiding the design of more potent and selective compounds for specific therapeutic applications.
Most suppliers offer the compound with specified purity levels, typically accompanied by analytical data confirming its identity and quality. Pricing information is generally available upon request, with quantity discounts often applicable for larger orders .
Research Applications and Future Perspectives
Current Research Applications
The compound finds applications in diverse research areas:
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Synthetic Methodology Development: As a building block for exploring new reaction pathways and synthetic transformations.
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Medicinal Chemistry: In the synthesis of potential therapeutic agents targeting specific diseases.
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Chemical Biology: As a tool for studying protein-ligand interactions and cellular pathways.
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Materials Science: In the development of novel functional materials with specific properties.
Future Research Directions
Several promising avenues for future research include:
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Expanded Structure-Activity Relationship Studies: Systematic modifications of the core structure to optimize biological activity.
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Green Chemistry Approaches: Development of more sustainable synthetic routes with reduced environmental impact.
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Combination with Emerging Technologies: Integration with advancements in computational chemistry, high-throughput screening, and artificial intelligence to accelerate discovery processes.
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Novel Therapeutic Applications: Exploration of additional biological targets beyond DGAT1 inhibition.
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